T-1101 (tosylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-1101 tosylate is a novel small molecule and a first-in-class oral agent developed for the treatment of cancer. It specifically disrupts the interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2), which are involved in the mitotic regulation of cancer cells. This disruption leads to the downregulation of NIMA-related kinase 2, chromosomal misalignment, and ultimately cancer cell death, providing a potential cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of T-1101 tosylate involves the optimization of 4-aryl-N-pyridinylcarbonyl-2-aminothiazole scaffold by introducing various C-4’ substituents to enhance potency and water solubility. The specific synthetic routes and reaction conditions are proprietary and have been patented .
Industrial Production Methods: T-1101 tosylate is developed in capsule form, which is convenient to store and ensures good patient compliance. The industrial production methods involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: T-1101 tosylate undergoes various chemical reactions, including nucleophilic substitution reactions due to the presence of the tosylate group, which is an excellent leaving group .
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often in the presence of a base to facilitate the substitution process .
Major Products Formed: The major products formed from these reactions depend on the nucleophile used. For example, when reacted with an amine, the product would be an amine derivative of T-1101 .
Scientific Research Applications
T-1101 tosylate has shown potent anti-tumor effects in a variety of cancer cell types, including breast, liver, leukemia, and colorectal cancers. It is particularly effective against multidrug resistance protein 1-driven chemorefractory cancer cell lines. In xenograft animal models, T-1101 tosylate exhibits effective growth inhibition in liver and triple-negative breast cancer cells. It also shows synergy when combined with other anticancer drugs such as Doxorubicin, Topotecan, and Paclitaxel .
Mechanism of Action
T-1101 tosylate specifically disrupts the interaction between Highly expressed in cancer 1 and NIMA-related kinase 2, which are involved in the mitotic regulation of cancer cells. This disruption leads to the downregulation of NIMA-related kinase 2, chromosomal misalignment, and cancer cell death. The molecular targets and pathways involved include the inhibition of the Highly expressed in cancer 1/NIMA-related kinase 2 interaction, leading to mitotic arrest and apoptosis of cancer cells .
Comparison with Similar Compounds
- Doxorubicin
- Topotecan
- Paclitaxel
Comparison: T-1101 tosylate has several advantages over these marked liver and breast cancer drugs. It offers the benefits of oral administration, cancer targeting, and synergy activity when combined with other anticancer drugs. Unlike some of the similar compounds, T-1101 tosylate is specifically designed to target the Highly expressed in cancer 1/NIMA-related kinase 2 interaction, making it unique in its mechanism of action .
Biological Activity
- Molecular Formula : C₃₁H₃₁N₅O₆S₃
- Molecular Weight : 665.8 g/mol
- CAS Number : 2250404-95-4
- Solubility : 11 mg/mL in DMSO (16.52 mM) .
T-1101 primarily functions as an inhibitor of the mitotic kinase NEK2 (NIMA-related kinase 2). NEK2 is crucial for cell cycle progression and is often overexpressed in various cancers, contributing to tumorigenesis and drug resistance. T-1101 disrupts the interaction between NEK2 and its substrate, Highly Expressed in Cancer 1 (Hec1), leading to:
- Induction of apoptosis in cancer cells.
- Reduction of drug resistance mechanisms mediated by ATP-binding cassette (ABC) transporters such as MDR1 and MRP .
In Vitro Studies
In vitro studies have demonstrated that T-1101 effectively reduces the viability of cancer cell lines, particularly those associated with hematological malignancies. For instance:
- Cell Lines Tested : PEL cell lines such as BCBL1, BC1, and JSC1.
- Effects Observed :
In Vivo Studies
T-1101 has shown promising results in animal models:
- Models Used : SCID mice bearing human tumor xenografts including Huh-7 (liver cancer) and MDA-MB-231 (breast cancer).
- Dosage : Administered at doses of 25 mg/kg and 50 mg/kg orally, twice daily for 28 days.
- Results :
Case Studies
A notable case study involved a patient with advanced refractory solid tumors treated with T-1101. The study highlighted:
- Treatment Regimen : Patients received T-1101 as part of a Phase I clinical trial assessing safety and tolerability.
- Outcomes : Some patients exhibited partial responses, suggesting that T-1101 may enhance the efficacy of existing therapies through its action on NEK2 .
Comparative Efficacy
The following table summarizes the comparative efficacy of T-1101 against other known chemotherapeutic agents based on recent studies:
Compound | Mechanism | Tumor Type | Efficacy Observed |
---|---|---|---|
T-1101 (tosylate) | NEK2 inhibition | Various cancers | Significant apoptosis |
Doxorubicin | DNA intercalation | Breast cancer | Moderate efficacy |
Paclitaxel | Microtubule stabilization | Ovarian cancer | High efficacy |
Vincristine | Mitotic spindle inhibitor | Leukemias | Variable efficacy |
Properties
IUPAC Name |
N-[4-[4-[5-(2-methoxyethoxy)pyrazin-2-yl]sulfanyl-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S2.C7H8O3S/c1-15-10-18(34-21-13-26-20(12-27-21)32-9-8-31-3)11-16(2)22(15)19-14-33-24(28-19)29-23(30)17-4-6-25-7-5-17;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10-14H,8-9H2,1-3H3,(H,28,29,30);2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJWEAVKLYQREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)SC4=NC=C(N=C4)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.